molecular formula C7H6N2 B043246 3-Cyano-4-methylpyridine CAS No. 5444-01-9

3-Cyano-4-methylpyridine

Cat. No.: B043246
CAS No.: 5444-01-9
M. Wt: 118.14 g/mol
InChI Key: XLAPHZHNODDMDD-UHFFFAOYSA-N
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Description

3-Cyano-4-methylpyridine (CAS 5444-01-9) is a pyridine derivative with a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol . It features a cyano (-CN) group at the 3-position and a methyl (-CH₃) group at the 4-position on the pyridine ring. This compound is a versatile intermediate in pharmaceutical synthesis, particularly for anticancer agents (e.g., azaindenoisoquinoline topoisomerase inhibitors) and heterocyclic systems like isoquinolines and copyrines . Key physical properties include a melting point of 114–118°C and a purity range of 97–98% in commercial grades . Its synthesis often involves chlorination and hydrolysis of precursors like 3-cyano-2,6-dichloro-4-methylpyridine, achieving yields up to 93% .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3-Cyano-4-methylpyridine serves as an important building block in organic synthesis. Its utility arises from its ability to participate in various chemical reactions, particularly in the formation of pyridine derivatives.

  • Reactions : It can undergo nucleophilic substitutions and cyclization reactions, making it valuable for synthesizing more complex molecules. For example, it has been utilized in the synthesis of various heterocycles and can act as a precursor for the development of pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, primarily due to its structural characteristics that allow for the modification of biological activity.

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, certain alkylated forms have demonstrated effectiveness against influenza viruses in vitro .
  • Neurological Research : Compounds derived from this compound have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Material Science

In materials science, this compound is being explored for its role in developing advanced materials.

  • Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance. These polymers may find applications in coatings and composites .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent or standard.

  • Chromatography : It is used in high-performance liquid chromatography (HPLC) for separating complex mixtures due to its ability to interact with various analytes .
  • Spectroscopy : Its unique spectral properties make it suitable for use in spectroscopic methods for the identification and quantification of other compounds .

Case Study 1: Antiviral Research

A study published in The Journal of Organic Chemistry detailed the synthesis of various this compound derivatives and their evaluation against influenza virus strains. The results indicated that certain modifications significantly enhanced antiviral activity compared to the parent compound .

Case Study 2: Polymer Development

Research conducted at a leading university focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited superior thermal and mechanical properties, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 3-Cyano-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 3-cyano-4-methylpyridine are influenced by its substituents. Below is a comparative analysis with structurally related pyridine derivatives:

Table 1: Structural Comparison

Compound Molecular Formula Substituents Key Functional Groups
This compound C₇H₆N₂ 3-CN, 4-CH₃ Cyano, Methyl
3-Chloro-4-methylpyridine C₆H₆ClN 3-Cl, 4-CH₃ Chloro, Methyl
2-Amino-4-(substituted phenyl)pyridine Varies 2-NH₂, 4-aryl Amino, Aryl
4-Cyanomethylphenyl trifluoromethanesulfonate C₉H₆F₃NO₃S 4-CH₂CN, triflate Cyano, Triflate
  • Cyano vs. Chloro Groups: The cyano group (-CN) in this compound is a strong electron-withdrawing group, enhancing the pyridine ring's electrophilicity compared to 3-chloro-4-methylpyridine. This makes this compound more reactive in nucleophilic substitutions and cyclization reactions .
  • Methyl vs. Aryl Groups: Methyl substituents (e.g., in this compound) reduce steric hindrance compared to bulky aryl groups (e.g., in 2-amino-4-(substituted phenyl)pyridine), facilitating easier functionalization .

Physicochemical Properties

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
This compound 114–118 Moderate in polar solvents 118.14
3-Chloro-4-methylpyridine Not reported Low in water 127.57
2-Amino-4-(substituted phenyl)pyridine 268–287 Low in organic solvents 466–545
4-Cyanomethylphenyl trifluoromethanesulfonate Not reported High in aprotic solvents 265.21
  • Melting Points: this compound has a lower melting point than 2-amino-4-(substituted phenyl)pyridine derivatives (268–287°C), likely due to reduced intermolecular hydrogen bonding and crystallinity .
  • Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMSO) compared to nonpolar 3-chloro-4-methylpyridine .

Biological Activity

3-Cyano-4-methylpyridine (C7H6N2) is a heterocyclic compound that has garnered interest in various fields of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyano group and a methyl group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. A study synthesized various derivatives and evaluated their efficacy against several bacterial strains. The findings indicated that some derivatives displayed potent antibacterial activity, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CP. aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. A recent study focused on synthesizing novel derivatives containing sulfonamide moieties, which were tested for their antitumorigenesis effects against breast cancer cells. The results demonstrated that these derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells.

Case Study: Antitumor Activity

  • Study Title : Synthesis and Antitumorigenesis Effect of Novel 2-amino-3-cyano Pyridine Derivatives
  • Authors : Zailaee Rasha A., Zailaie Samar A., et al.
  • Findings : The synthesized compounds exhibited IC50 values ranging from 10 to 30 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the structural features of the compound.
  • Antioxidant Properties : Certain derivatives have shown potential as antioxidants, which may contribute to their overall therapeutic effects.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to consider the toxicity profile of this compound. Preliminary studies indicate low toxicity levels; however, further investigations are necessary to fully understand its safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyano-4-methylpyridine, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The compound can be synthesized via halogen substitution (e.g., bromine-to-cyano conversion in 4-methyl-3-bromopyridine) or dechlorination of 3-cyano-4-methyl-2,6-dichloropyridine, achieving up to 93% yield . Key variables include solvent polarity, temperature (e.g., reflux in acetonitrile), and catalyst selection. Reproducibility requires strict control of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl and cyano group positions (e.g., δ ~2.5 ppm for methyl protons). Infrared (IR) spectroscopy confirms the nitrile stretch (~2220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass (C₇H₆N₂, 118.13 g/mol) .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer : Classified as a toxic compound (Category III), it requires storage in airtight containers under inert gas (N₂/Ar) at 2–8°C. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Waste must be neutralized via hydrolysis (1M NaOH) before disposal .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing heterocyclic systems like naphthyridines or isoquinolines?

  • Methodological Answer : Reacting this compound with acetonitrile derivatives under Pd-catalyzed cross-coupling forms 1-amino-3,4-dimethyl-2,7-naphthyridine. Substituent tuning (e.g., ethyl or benzyl groups) at the 4-position modifies ring electronic properties. Mechanistic studies suggest nitrile participation in cyclization via Ritter-type reactions .

Q. What strategies resolve contradictions in yield data between synthetic routes (e.g., 93% vs. lower yields in alternative methods)?

  • Methodological Answer : Analyze side-product formation via LC-MS or GC-MS. For example, incomplete dechlorination in dichloropyridine precursors may reduce purity. Optimize reaction time and catalyst loading (e.g., Pd(PPh₃)₄ vs. CuI) to suppress byproducts .

Q. How can computational methods predict reactivity and regioselectivity in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For electrophilic substitution, the methyl group directs reactivity to the 2- and 6-positions, while the cyano group deactivates the ring. Solvent effects (PCM models) refine predictions .

Q. What experimental designs validate the biological relevance of this compound-derived compounds?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., halogenation at the 2-position) and bioassays (e.g., antimicrobial MIC tests). Compare analogs like 3-cyano-4-ethylpyridine for solubility and bioavailability differences .

Properties

IUPAC Name

4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAPHZHNODDMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281046
Record name 3-Cyano-4-methylpyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5444-01-9
Record name 4-Methyl-3-pyridinecarbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=5444-01-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 19882
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Record name 5444-01-9
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Record name 3-Cyano-4-methylpyridine
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Synthesis routes and methods I

Procedure details

3-Bromo-4-methylpyridine (20.0 g, 116 mmol) is dissolved in DMF (100 ml), and thereto is added cuprous cyanide (11.6 g, 30 mmol), and the mixture is heated under reflux for 18 hours. After cooling, a 25% aqueous ammonia (200 ml) and a saturated aqueous ammonium chloride solution (200 ml) are added to the reaction solution, and the mixture is extracted with ethyl acetate (200 ml×5). The organic layer is washed with a saturated brine (100 ml), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to give the title compound (11.0 g) as colorless crystals, m.p. 75-78° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
11.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

hydrogenating the 3-cyano-2,6-dichloro-4-methylpyridine produced in b) in the presence of an organic solvent, with an hydrogenation catalyst selected from the group consisting of palladium (II) chloride and 10% Pd/C, at 50 to 150 psi, at a temperature of from 20° C. to 100° C., for 6 to 24 hours, to produce 3-cyano-4-methylpyridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium (II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloro-3-cyano-4-methylpyridine (47 g, 0.25 mol), sodium acetate (41.2 g, 0.5 mol), and palladium (II) chloride (0.5 g) in 220 mL of methanol was hydrogenated on a Parr apparatus under 50 PSI (initial pressure). When the uptake ceased the catalyst was filtered (solka floc) and the filtrate concentrated in vacuo. The crude residue was distilled under vacuum through a Vigreaux column and the product collected at 68°-72° C./2 mm (25.3 g, 85%, as a clear liquid).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Referring to JP-A-7-10841, 2,6-dichloro-4-methylnicotinonitrile (manufactured by Mabridge) (17.0 g, 90.9 mmol) was dissolved in methanol (450 ml), and 10% Pd—C (1.7 g, 10 wt. %) and sodium acetate (15.2 g, 186 mmol) were added. The mixture was stirred at room temperature under hydrogen pressure for 16 hrs. and the catalyst and the like were filtered off. The solvent was concentrated under reduced pressure, and the resulting mixture was partitioned between dichloromethane (300 ml)-5% aqueous sodium hydrogen carbonate (200 ml). The organic layer was dried and the resulting mixture was concentrated under reduced pressure. Recrystallization from a small amount of isopropyl ether gave the title compound (9.2 g, 86%).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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